Desisopropyl ethyl torsemide

Overview

Description

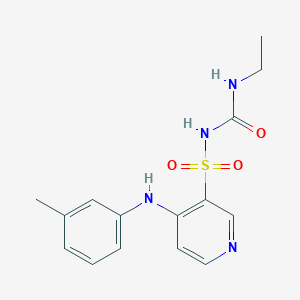

Desisopropyl ethyl torsemide is a chemical compound with the molecular formula C15H18N4O3S and a molecular weight of 334.393. It is a derivative of torsemide, a pyridine-sulfonylurea used as a loop diuretic and antihypertensive agent . This compound is often studied as a related substance or impurity in the synthesis and characterization of torsemide .

Mechanism of Action

Target of Action

Desisopropyl ethyl torsemide, a derivative of torsemide, is likely to share similar targets. Torsemide is a high-ceiling loop diuretic . It primarily targets the Na+/K+/Cl- pump located on the luminal cell membrane surface in the medullary thick ascending loop of Henle . This pump plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .

Mode of Action

The mode of action of this compound is expected to be similar to that of torsemide. Torsemide inhibits the Na+/K+/Cl- pump by binding to a chloride ion-binding site of the pump . This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . This diuretic action helps in the management of conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .

Pharmacokinetics

Torsemide is known to have a bioavailability of 963% . It is metabolized in the liver via CYP2C9 and to a minor extent, CYP2C8 and CYP2C18 . About 21% of torsemide is excreted in urine . The half-life of elimination is approximately 3.5 hours . These properties may vary for this compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as natural organic matter, carbonate/bicarbonate, or chloride ions, can affect the degradation and efficacy of similar compounds . Genetic polymorphisms, particularly in enzymes like CYP2C9 and OATP1B1, can also significantly influence the pharmacokinetics and pharmacodynamics of the drug .

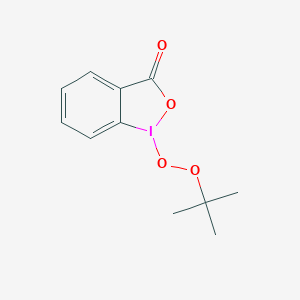

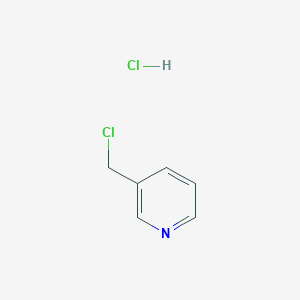

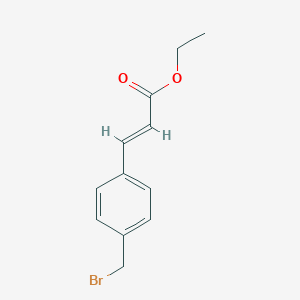

Preparation Methods

The synthesis of desisopropyl ethyl torsemide involves several steps, starting from key intermediates. One common synthetic route includes the reaction of 4-hydroxy-pyridine with ethyl chloroformate, followed by further reactions to introduce the sulfonylurea and pyridine moieties . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Desisopropyl ethyl torsemide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Desisopropyl ethyl torsemide has several scientific research applications:

Biology: Studies on its biological activity and potential therapeutic effects are ongoing.

Industry: It is used in the development and optimization of pharmaceutical formulations and processes.

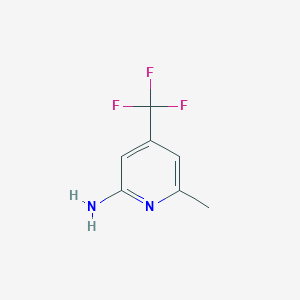

Comparison with Similar Compounds

Desisopropyl ethyl torsemide is compared with other similar compounds, such as:

Torasemide: The parent compound, used as a loop diuretic and antihypertensive agent.

N-(isopropyl-carbamoyl)-4-(m-tolylamino) pyridine-3-sulfonamide: Another related substance in the synthesis of torsemide.

N-desisopropyl-DN203368: A metabolite identified in the study of torsemide. The uniqueness of this compound lies in its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXQRKMODMEHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58155-35-4 | |

| Record name | Desisopropyl ethyl torsemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58155-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYL ETHYL TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)